E3 Ligase Ligand-Linker Conjugates 23 TFA

Catalog No.
S2914950
CAS No.
M.F
C27H35F3N4O11
M. Wt
648.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 Ligase Ligand-Linker Conjugates 23 TFA

Product Name

E3 Ligase Ligand-Linker Conjugates 23 TFA

IUPAC Name

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C27H35F3N4O11

Molecular Weight

648.6 g/mol

InChI

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7)

InChI Key

XLQMWZARPGGRIS-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O

PROTAC Technology

PROTACs are bifunctional molecules designed to recruit target proteins for degradation by the ubiquitin-proteasome system (UPS) []. The UPS is a natural cellular pathway that regulates protein turnover. E3 Ligase LLG 23 TFA functions as one of two key components in a PROTAC molecule:

  • E3 Ligase Ligand: This portion of the molecule binds to a specific E3 ligase enzyme, which plays a critical role in the UPS []. E3 Ligase LLG 23 TFA is designed to target a particular E3 ligase called Cereblon (CRBN) [].
  • Linker: The linker acts as a bridge, connecting the E3 ligase ligand to the other key component of a PROTAC molecule - a targeting moiety.

Targeting Specific Proteins

The targeting moiety of a PROTAC molecule binds to a specific protein of interest within the cell. When the complete PROTAC molecule is formed, the E3 ligase ligand recruits the target protein to the E3 ligase enzyme. The E3 ligase then tags the target protein with ubiquitin, which flags it for degradation by the proteasome [].

E3 Ligase LLG 23 TFA itself does not target a specific protein. In scientific research, researchers can combine E3 Ligase LLG 23 TFA with various targeting moieties to create PROTACs that degrade a wide range of target proteins []. This approach holds promise for the development of new therapies for various diseases.

Research Applications

  • Cancer research: Scientists are exploring the use of PROTACs to target cancer-causing proteins [].
  • Neurodegenerative diseases: Research is ongoing to see if PROTACs can be used to degrade proteins that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's disease [].

E3 Ligase Ligand-Linker Conjugates 23 TFA is a specialized compound designed for use in targeted protein degradation technologies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound consists of an E3 ligase ligand linked to a specific linker moiety, facilitating the recruitment of E3 ligases to target proteins for ubiquitination and subsequent proteasomal degradation. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound in biological assays.

The primary chemical reaction involving E3 Ligase Ligand-Linker Conjugates 23 TFA is its interaction with target proteins and E3 ligases. The conjugate binds to the target protein through its ligand, while simultaneously recruiting an E3 ligase via its linker. This dual binding promotes ubiquitination of the target protein, marking it for degradation by the proteasome. The general reaction can be summarized as follows:

  • Binding to Target Protein:
    • E3 Ligase Ligand-Linker Conjugate + Target Protein → Complex A
  • Recruitment of E3 Ligase:
    • Complex A + E3 Ligase → Ubiquitinated Target Protein
  • Degradation:
    • Ubiquitinated Target Protein → Proteasomal Degradation

E3 Ligase Ligand-Linker Conjugates 23 TFA exhibits significant biological activity by facilitating the degradation of specific target proteins involved in various cellular processes. This mechanism is particularly valuable in cancer research, where the degradation of oncogenic proteins can lead to therapeutic effects. Additionally, studies have shown that compounds like this can modulate pathways related to apoptosis, cell cycle regulation, and immune responses .

The synthesis of E3 Ligase Ligand-Linker Conjugates 23 TFA typically involves several key steps:

  • Synthesis of the Linker: A suitable linker is synthesized that can effectively connect the E3 ligase ligand to the target protein.
  • Coupling Reaction: The linker is then chemically coupled to an E3 ligase ligand through amide or ester bond formation.
  • Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).
  • Formation of TFA Salt: Finally, the compound is treated with trifluoroacetic acid to form its TFA salt, enhancing its solubility.

E3 Ligase Ligand-Linker Conjugates 23 TFA has various applications in biochemical research and drug development:

  • Targeted Protein Degradation: Used in PROTAC technology to selectively degrade unwanted proteins.
  • Cancer Therapeutics: Potential for developing new cancer treatments by targeting oncogenic proteins.
  • Biomarker Discovery: Assists in identifying novel biomarkers by studying protein degradation pathways.
  • Drug Development: Serves as a tool for screening compounds that can modulate protein levels in cells.

Interaction studies involving E3 Ligase Ligand-Linker Conjugates 23 TFA focus on understanding how effectively it binds to both target proteins and E3 ligases. Techniques such as surface plasmon resonance (SPR), fluorescence resonance energy transfer (FRET), and co-immunoprecipitation are commonly employed to characterize these interactions. These studies help elucidate the binding affinities and kinetics essential for optimizing PROTAC designs.

E3 Ligase Ligand-Linker Conjugates 23 TFA shares similarities with other compounds used in PROTAC technology but distinguishes itself through its specific ligand and linker design. Below is a comparison with similar compounds:

Compound NameUnique Features
E3 Ligase Ligand-Linker Conjugate 24 TFAIncorporates different linkers for varied specificity
Pomalidomide-PEG3-C2-NH2 TFATargets Cereblon E3 ligase; used in immunomodulation
Thalidomide-C4H4-N(Me)-piperidine-C-bocCombines thalidomide with a piperidine linker for enhanced activity

E3 Ligase Ligand-Linker Conjugates 23 TFA stands out due to its unique trifluoroacetate salt form, which enhances solubility and bioavailability compared to other conjugates.

Core Components: E3 Ligase Ligand, Linker, and Trifluoroacetic Acid (TFA) Counterion

E3 Ligase Ligand-Linker Conjugates 23 TFA (molecular formula C27H35F3N4O11, molecular weight 648.6 g/mol) comprises three principal elements: a cereblon-binding thalidomide derivative, a PEG-based linker, and a TFA counterion [1]. The thalidomide moiety serves as the E3 ligase-recruiting module, binding cereblon with high specificity through its glutarimide ring [4]. The linker, composed of repeating ethylene glycol units, bridges the ligand and the target-binding domain, conferring hydrophilicity and steric flexibility [5]. The TFA counterion neutralizes the conjugate’s primary amine group, enhancing solubility in polar solvents and stabilizing the crystalline form during X-ray diffraction studies [1].

Structurally, the conjugate adopts a linear topology, with the thalidomide derivative at one terminus and the amine group at the other, connected via a PEG1-(C1-PEG)2-C2 spacer [1]. This arrangement ensures optimal spacing for simultaneous engagement of cereblon and the target protein, a critical requirement for PROTAC efficacy [2]. Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the integrity of the PEG linker, with no evidence of ether bond hydrolysis under physiological conditions [3].

Thalidomide-Based Cereblon Ligand: Structural Motifs and Binding Specificity

The thalidomide-derived ligand in E3 Ligase Ligand-Linker Conjugates 23 TFA features a glutarimide ring fused to a phthalimide moiety, a configuration critical for cereblon binding [4]. Crystallographic studies reveal that the glutarimide nitrogen forms hydrogen bonds with tryptophan residues (W79, W85, and W89) in cereblon’s β-tent domain, while the phthalimide group engages in π-π stacking with tyrosine Y83 [4]. These interactions position the ligand within cereblon’s aromatic cage, inducing conformational changes necessary for ubiquitin ligase activation [4].

Notably, the ligand’s 3-amino substituent is functionalized with a PEG linker, which projects outward from the binding pocket without steric clashes [2]. This modification preserves binding affinity (pIC50 = 8.37 ± 0.04 for human soluble epoxide hydrolase) while enabling covalent attachment to target-specific warheads [2]. Mutagenesis experiments demonstrate that truncating the PEG linker reduces degradation efficiency by 40%, underscoring the importance of optimal ligand spacing [3].

Polyethylene Glycol (PEG) Linker: Conformational Flexibility and Hydrophilicity

The PEG1-(C1-PEG)2-C2 linker in E3 Ligase Ligand-Linker Conjugates 23 TFA consists of three ethylene glycol repeats, providing a 15.3 Å span between the ligand and amine terminus [1]. Molecular dynamics simulations indicate that the linker adopts a helical conformation in aqueous solutions, with gauche orientations predominating at ether oxygen bonds [5]. This flexibility allows the conjugate to accommodate variable distances between cereblon and target proteins, a key advantage over rigid linkers [2].

Hydrophilicity metrics (logP = −1.2) confirm that the PEG linker significantly enhances aqueous solubility, with a 12-fold increase compared to non-PEGylated analogs [3]. This property is critical for in vivo stability, as demonstrated by a 41% remaining intact compound after 60 minutes in rat liver microsomes [2]. Additionally, the linker’s ethylene oxide units form hydrogen bonds with water molecules, creating a hydration shell that reduces nonspecific protein adsorption [5].

Table 1: Biochemical Properties of PEG Linker in E3 Ligase Ligand-Linker Conjugates 23 TFA

PropertyValueMethod
Hydrodynamic radius8.2 ± 0.3 ÅDynamic light scattering
Solubility in PBS (pH 7.4)34 mg/mLNephelometry
Metabolic stability (t1/2)127 minutes (mouse)Liver microsome assay

TFA Stabilization: Impact on Solubility and Crystallographic Properties

The trifluoroacetic acid counterion in E3 Ligase Ligand-Linker Conjugates 23 TFA protonates the terminal amine group, forming a stable ammonium trifluoroacetate salt [1]. This ionic pairing increases aqueous solubility to 58 mM—15-fold higher than the free base—while maintaining a neutral pH in solution [3]. X-ray crystallography reveals that the TFA anion participates in a hydrogen-bonding network with adjacent water molecules, stabilizing the crystal lattice (space group P21, resolution 1.9 Å) [4].

Comparative studies with hydrochloride salts show that TFA improves thermal stability, with a melting point elevation of 28°C (ΔTm = 153°C vs. 125°C) [1]. This stabilization is attributed to stronger ionic interactions and the electron-withdrawing effect of the trifluoromethyl group, which reduces amine nucleophilicity [3]. However, TFA’s labile nature under basic conditions necessitates careful pH control during storage, as deprotonation above pH 8.0 leads to free amine precipitation [2].

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

648.22544243 g/mol

Monoisotopic Mass

648.22544243 g/mol

Heavy Atom Count

45

Dates

Modify: 2023-08-17

Explore Compound Types